molecular formula C25H24N6O3S B11658308 (2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one

(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11658308
M. Wt: 488.6 g/mol
InChI Key: URUJKTHVCBGXKN-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core with two pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolone moieties can be reduced to form corresponding hydrazines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde
  • Thiosemicarbazide
  • Thiazolidinone derivatives

Uniqueness

This compound is unique due to its combination of two pyrazolone moieties with a thiazolidinone core. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N6O3S/c1-16-21(23(33)30(27(16)3)18-11-7-5-8-12-18)26-25-29(20(32)15-35-25)22-17(2)28(4)31(24(22)34)19-13-9-6-10-14-19/h5-14H,15H2,1-4H3

InChI Key

URUJKTHVCBGXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)CS3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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